Cas no 29822-14-8 (Benzenesulfonamide,N-(2,6-dimethyl-4-pyrimidinyl)-4-[2-(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-)

Benzenesulfonamide,N-(2,6-dimethyl-4-pyrimidinyl)-4-[2-(5-hexyl-2,4-dihydroxyphenyl)diazenyl]- structure
29822-14-8 structure
Product Name:Benzenesulfonamide,N-(2,6-dimethyl-4-pyrimidinyl)-4-[2-(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-
Numero CAS:29822-14-8
MF:C24H29N5O4S
MW:483.583163976669
CID:269486
PubChem ID:271028
Update Time:2025-04-19

Benzenesulfonamide,N-(2,6-dimethyl-4-pyrimidinyl)-4-[2-(5-hexyl-2,4-dihydroxyphenyl)diazenyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenesulfonamide,N-(2,6-dimethyl-4-pyrimidinyl)-4-[2-(5-hexyl-2,4-dihydroxyphenyl)diazenyl]-
    • N-(2,6-dimethylpyrimidin-4-yl)-4-[2-(3-hexyl-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzenesulfonamide
    • AC1NTHIQ
    • AG-E-97334
    • Benzenesulfonamide,N-(2,6-dimethyl-4-pyrimidinyl)-p-[(5-hexyl-2,4-dihydroxyphenyl)azo]- (8CI)
    • CTK4G3880
    • N-(2,6-dimethyl-pyrimidin-4-yl)-4-(5-hexyl-2,4-dihydroxy-phenylazo)-benzenesulfonamid
    • N-(2,6-DIMETHYLPYRIMIDIN-4-YL)-4-[2-(3-HEXYL-4-HYDROXY-6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)HYDRAZINYL]BENZENESULFONAMIDE
    • NSC114412
    • 29822-14-8
    • N-(2,6-Dimethylpyrimidin-4-yl)-4-[2-(3-hexyl-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide
    • DTXSID20419059
    • NSC-114412
    • N-(2,6-Dimethylpyrimidin-4-yl)-4-((5-hexyl-2,4-dihydroxyphenyl)diazenyl)benzenesulfonamide
    • Inchi: 1S/C24H29N5O4S/c1-4-5-6-7-8-18-14-21(23(31)15-22(18)30)28-27-19-9-11-20(12-10-19)34(32,33)29-24-13-16(2)25-17(3)26-24/h9-15,30-31H,4-8H2,1-3H3,(H,25,26,29)/b28-27+
    • Chiave InChI: BQOPZZKSXKNQIW-BYYHNAKLSA-N
    • Sorrisi: S(C1C=CC(=CC=1)/N=N/C1C(=CC(=C(C=1)CCCCCC)O)O)(NC1C=C(C)N=C(C)N=1)(=O)=O

Proprietà calcolate

  • Massa esatta: 483.19427
  • Massa monoisotopica: 483.194025
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 10
  • Complessità: 901
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • Superficie polare topologica: 142
  • XLogP3: 5.9

Proprietà sperimentali

  • Densità: 1.31
  • Punto di ebollizione: 631.6°Cat760mmHg
  • Punto di infiammabilità: 335.8°C
  • Indice di rifrazione: 1.632
  • PSA: 133.64
  • LogP: 6.99740
Fornitori consigliati
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso